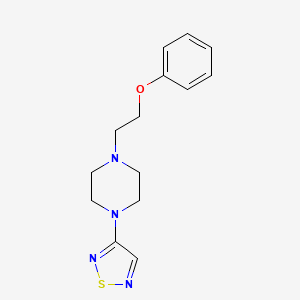![molecular formula C17H16FN5 B12267144 6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine](/img/structure/B12267144.png)
6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro group: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
N-methylation: This step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate.
Attachment of the pyridin-2-yl group: This can be achieved through a nucleophilic substitution reaction using pyridin-2-yl halides.
Formation of the azetidine ring: This step involves the cyclization of appropriate intermediates under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or pyridin-2-yl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation. The pathways involved may include the inhibition of signal transduction pathways that are crucial for cell survival and division.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anti-cancer agent.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Uniqueness
6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine is unique due to its specific structural features, such as the presence of the fluoro group and the azetidine ring. These features may contribute to its distinct pharmacological profile and its potential to overcome resistance mechanisms that affect other similar compounds.
Properties
Molecular Formula |
C17H16FN5 |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
6-fluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine |
InChI |
InChI=1S/C17H16FN5/c1-22(13-9-23(10-13)16-4-2-3-7-19-16)17-14-8-12(18)5-6-15(14)20-11-21-17/h2-8,11,13H,9-10H2,1H3 |
InChI Key |
PSKWHEKZJSEMRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC=NC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12267063.png)
![5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12267067.png)
![4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12267071.png)
![N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267081.png)
![4-[6-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267085.png)
![5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12267089.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B12267091.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B12267095.png)
![1-(Propan-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12267096.png)
![N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12267097.png)
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267100.png)

![5-chloro-N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12267109.png)
